molecular formula C19H28N4O6 B12276283 Boc-Lys(Ac)-pNA

Boc-Lys(Ac)-pNA

Cat. No.: B12276283
M. Wt: 408.4 g/mol
InChI Key: CEOKUMQLWVBBMT-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Lys(Ac)-pNA, also known as N-α-t.-Boc-N-ε-acetyl-L-lysine-p-nitroanilide, is a compound used primarily in biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized in studies involving enzyme activity, particularly histone deacetylases (HDACs). The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an acetyl group, and a p-nitroanilide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Ac)-pNA typically involves multiple steps:

    Protection of Lysine: The lysine molecule is first protected by introducing the Boc group to the α-amino group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate.

    Acetylation: The ε-amino group of the protected lysine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling with p-Nitroaniline: The final step involves coupling the N-α-t.-Boc-N-ε-acetyl-L-lysine with p-nitroaniline. This is typically done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While the synthesis of this compound is primarily carried out in research laboratories, industrial production would follow similar steps but on a larger scale. This would involve the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The reaction conditions would be optimized to maximize yield and purity, and the product would undergo rigorous quality control testing.

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Ac)-pNA can undergo several types of chemical reactions:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Hydrolysis: The acetyl group can be hydrolyzed under basic conditions, such as treatment with sodium hydroxide.

    Reduction: The nitro group in the p-nitroanilide moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Hydrolysis: Sodium hydroxide (NaOH) in water or methanol.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Deprotection: N-ε-acetyl-L-lysine-p-nitroanilide.

    Hydrolysis: N-α-t.-Boc-L-lysine and acetic acid.

    Reduction: N-α-t.-Boc-N-ε-acetyl-L-lysine-p-phenylenediamine.

Scientific Research Applications

Boc-Lys(Ac)-pNA is widely used in scientific research, particularly in the following areas:

    Biochemistry: It is used as a substrate in enzyme assays to study the activity of histone deacetylases (HDACs) and other lysine-modifying enzymes.

    Molecular Biology: The compound is used in studies involving protein acetylation and deacetylation, which are important post-translational modifications affecting protein function and gene expression.

    Medicinal Chemistry: this compound is used in the development of HDAC inhibitors, which have potential therapeutic applications in cancer and other diseases.

    Industrial Applications: The compound can be used in the development of biochemical assays and diagnostic kits.

Mechanism of Action

Boc-Lys(Ac)-pNA exerts its effects primarily through its interaction with histone deacetylases (HDACs). The compound serves as a substrate for these enzymes, which catalyze the removal of the acetyl group from the ε-amino group of lysine. This deacetylation reaction is crucial for the regulation of gene expression, as it affects the acetylation status of histones and other proteins. The p-nitroanilide moiety allows for the detection of enzyme activity through colorimetric or fluorometric assays.

Comparison with Similar Compounds

Similar Compounds

    Boc-Lys(Ac)-AMC: Another acetylated lysine derivative used in HDAC assays, with a 7-amino-4-methylcoumarin (AMC) moiety instead of p-nitroanilide.

    Boc-Lys(Tfa)-AMC: Similar to Boc-Lys(Ac)-AMC but with a trifluoroacetyl group instead of an acetyl group.

    Z-Lys(Ac)-AMC: A similar compound with a benzyloxycarbonyl (Z) protecting group instead of Boc.

Uniqueness

Boc-Lys(Ac)-pNA is unique due to its p-nitroanilide moiety, which provides distinct advantages in enzyme assays. The p-nitroanilide group allows for easy detection of enzyme activity through colorimetric changes, making it a valuable tool in biochemical research.

Properties

Molecular Formula

C19H28N4O6

Molecular Weight

408.4 g/mol

IUPAC Name

tert-butyl N-[(2S)-6-acetamido-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C19H28N4O6/c1-13(24)20-12-6-5-7-16(22-18(26)29-19(2,3)4)17(25)21-14-8-10-15(11-9-14)23(27)28/h8-11,16H,5-7,12H2,1-4H3,(H,20,24)(H,21,25)(H,22,26)/t16-/m0/s1

InChI Key

CEOKUMQLWVBBMT-INIZCTEOSA-N

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

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